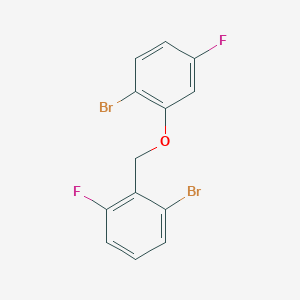
1-Bromo-2-(2-bromo-6-fluoro-benzyloxy)-4-fluoro-benzene
Cat. No. B8375439
M. Wt: 378.01 g/mol
InChI Key: NMRPEYWXKIHODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07994164B2
Procedure details


To a solution of 1-bromo-3-fluorobenzyl bromide (1.75 kg, 6.52 mol) and 2-bromo-5-fluorophenol (730 mL, 16.56 mol, 1.01 eq) in N,N-dimethylformamide (14 L) at 0° C. add potassium carbonate (1.36 kg, 9.80 mol) in one portion and stir the resulting slurry cold for one hour and then at room temperature overnight. Transfer the reaction mixture to a 50 liter flask, add water (14 L) drop wise over 30 min and ice periodically to control the exotherm of the crystallization. Stir at room temperature for one hour, collect off-white solids by filtration, wash with water, and dry overnight at 50° C. to obtain the title compound (2.22 kg, 90%). 1H NMR (CDCl3) δ 7.51 (m, 2H), 7.30 (m, 1H), 7.14 (t, 1H), 6.89 (dd, 1H), 6.67 (m, 1H), 5.26 (d, 2H).
Name
1-bromo-3-fluorobenzyl bromide
Quantity
1.75 kg
Type
reactant
Reaction Step One





Name
Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1([CH:9]=[CH:8][CH:7]=[C:6]([F:10])[CH2:5]1)CBr.[Br:11][C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=1[OH:19].[C:20](=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[Br:11][C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=1[O:19][CH2:20][C:5]1[C:6]([F:10])=[CH:7][CH:8]=[CH:9][C:2]=1[Br:1] |f:2.3.4|
|
Inputs


Step One
|
Name
|
1-bromo-3-fluorobenzyl bromide
|
|
Quantity
|
1.75 kg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1(CBr)CC(=CC=C1)F
|
|
Name
|
|
|
Quantity
|
730 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)F)O
|
|
Name
|
|
|
Quantity
|
1.36 kg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
14 L
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
14 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir the resulting slurry cold for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the exotherm of the crystallization
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stir at room temperature for one hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collect off-white solids
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dry overnight at 50° C.
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(C=C1)F)OCC1=C(C=CC=C1F)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.22 kg | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
